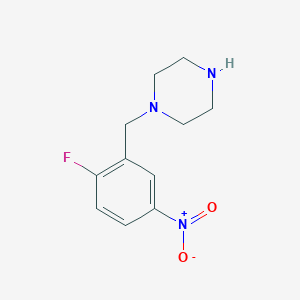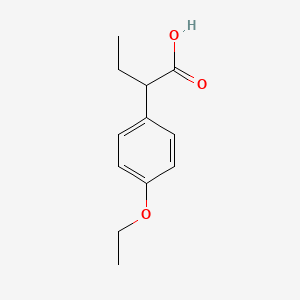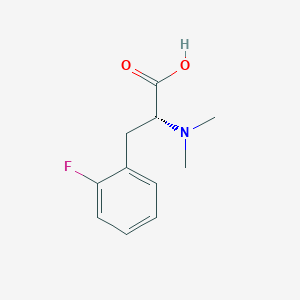
(R)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H11BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the bromination of 5-methoxyacetophenone followed by reduction. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 2-position of the aromatic ring. The resulting 2-bromo-5-methoxyacetophenone is then reduced using a suitable reducing agent such as sodium borohydride to yield (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-bromo-5-methoxyacetophenone.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methoxyacetophenone
Reduction: Various alcohol derivatives
Substitution: Compounds with different functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of chiral molecules and their properties.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 1-(2-bromo-5-chlorophenyl)ethan-1-ol
- 1-(2-bromo-6-fluorophenyl)ethan-1-ol
Comparison:
Uniqueness: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical properties and reactivity.
Chemical Properties: The presence of the methoxy group at the 5-position and the bromine atom at the 2-position provides distinct electronic and steric effects compared to similar compounds.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
VOZQUGAJUHESFS-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=C1)OC)Br)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


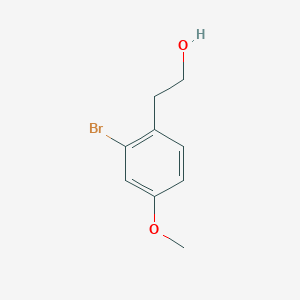


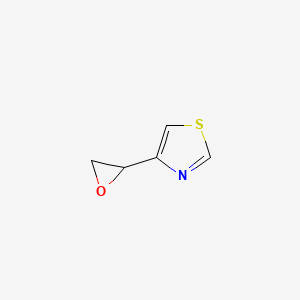

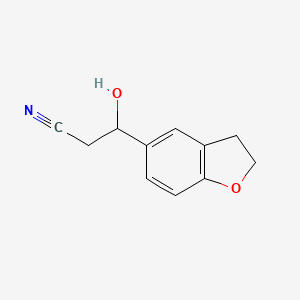

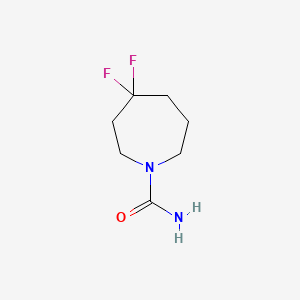
![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
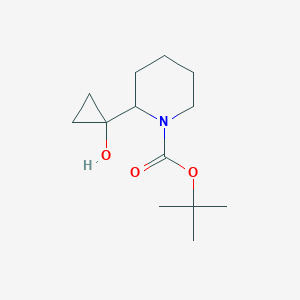
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
